3-(Chloromethyl)benzonitrile
Overview
Description
3-(Chloromethyl)benzonitrile is an organic compound with the empirical formula C8H6ClN . It has a molecular weight of 151.59 g/mol . It is used as a laboratory chemical and for the synthesis of substances .
Synthesis Analysis
A novel approach to synthesize dichlorobenzonitriles by selective ammoxidation has been reported . In this process, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with a higher yield at a much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene . This proved that the multi-chlorobenzyl chlorides could be successfully ammoxidized to corresponding benzonitriles .Molecular Structure Analysis
The linear formula of 3-(Chloromethyl)benzonitrile is C8H6ClN . The molecular weight is 151.59 .Chemical Reactions Analysis
The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .Physical And Chemical Properties Analysis
3-(Chloromethyl)benzonitrile is a solid substance . It has a melting point of 66-71 °C .Scientific Research Applications
Catalytic Nitration
Nitration of benzonitrile using a nitric acid/acid anhydride/zeolite catalyst system has been investigated. This process involves the conversion of benzonitrile to 3- and 4-nitrobenzonitriles, with a significant yield of the para-isomer. This method is highlighted for its para-selective nitration of benzonitrile, which is a notable achievement in the field of organic synthesis (Smith, Ajarim, & El‐Hiti, 2010).
Electrophilic Addition Reactions
Chloromethyl ions ([CHxCl3-x]+) have been studied for their electrophilic addition reactions with substituted benzenes, including benzonitrile. These studies in the gas phase reveal insights into the site of electrophilic addition and provide valuable information for understanding reaction mechanisms in organic chemistry (Burinsky & Campana, 1988).
Solar Cell Applications
Benzonitrile-based electrolytes have been demonstrated to significantly improve the long-term stability and efficiency of Dye Sensitized Solar Cells (DSSCs). The use of benzonitrile as an electrolyte solvent in DSSCs represents an important step towards the development of stable and economically viable solar energy devices (Latini, Aldibaja, Cavallo, & Gozzi, 2014).
Vibrational Spectroscopy
Studies on the molecular structure and vibrational spectra of chloro-fluoro benzonitrile compounds have been conducted using ab initio HF and density functional methods. These studies provide detailed insights into the infrared and Raman spectra, contributing to a deeper understanding of the molecular properties of such compounds (Sundaraganesan et al., 2008).
Safety And Hazards
3-(Chloromethyl)benzonitrile is classified as Acute toxicity, Oral (Category 4), H302; Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319; Short-term (acute) aquatic hazard (Category 3), H402; Long-term (chronic) aquatic hazard (Category 3), H412 . It is harmful if swallowed or in contact with skin .
properties
IUPAC Name |
3-(chloromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXVOTDGLNPNND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334857 | |
Record name | 3-(chloromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)benzonitrile | |
CAS RN |
64407-07-4 | |
Record name | 3-(Chloromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64407-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(chloromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.